1,3-Bis(4-maleimidophenoxy)benzene
Overview
Description
1,3-Bis(4-maleimidophenoxy)benzene is a bismaleimide compound known for its excellent thermal stability, mechanical properties, and resistance to radiation and chemicals . It is widely used in high-performance applications, particularly in the fields of materials science and engineering.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-maleimidophenoxy)benzene can be synthesized through a multi-step process involving the reaction of maleic anhydride with an appropriate diamine to form a bismaleimide intermediate. This intermediate is then reacted with 1,3-dihydroxybenzene under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-maleimidophenoxy)benzene undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form high-performance polymers.
Curing Reactions: It can undergo curing reactions with epoxy resins to form thermosetting polymers.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include diamines, epoxy resins, and other thermosetting materials. Typical reaction conditions involve elevated temperatures and the presence of catalysts to facilitate the curing process .
Major Products Formed
The major products formed from reactions involving this compound include high-performance polymers and thermosetting resins with enhanced thermal and mechanical properties .
Scientific Research Applications
1,3-Bis(4-maleimidophenoxy)benzene has a wide range of scientific research applications, including:
Materials Science: Used in the development of high-performance composites and nanocomposites with improved thermal and mechanical properties.
Chemistry: Employed in the synthesis of advanced polymers and resins for various industrial applications.
Biology and Medicine: Investigated for potential use in biomedical applications due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-maleimidophenoxy)benzene involves its ability to undergo polymerization and curing reactions, forming cross-linked networks that enhance the thermal and mechanical properties of the resulting materials. The molecular targets and pathways involved include the interaction with epoxy resins and other thermosetting materials, leading to the formation of stable, high-performance polymers .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis[4-(4-maleimidophenoxy-phenyl)]propane: Another bismaleimide compound with similar thermal and mechanical properties.
5(6)-Maleimide-1(4′-maleimidophenyl)-1,3,3′-trimethyl indane: A structurally different bismaleimide with unique properties.
Uniqueness
1,3-Bis(4-maleimidophenoxy)benzene is unique due to its specific molecular structure, which provides a balance of thermal stability, mechanical strength, and chemical resistance. This makes it particularly suitable for high-performance applications where these properties are critical .
Properties
IUPAC Name |
1-[4-[3-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenoxy]phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O6/c29-23-12-13-24(30)27(23)17-4-8-19(9-5-17)33-21-2-1-3-22(16-21)34-20-10-6-18(7-11-20)28-25(31)14-15-26(28)32/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJHILWNNSROJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)OC4=CC=C(C=C4)N5C(=O)C=CC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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